tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate
Overview
Description
“tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate” is a chemical compound with the CAS Number: 883555-07-5 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl (1-ethyl-2-pyrrolidinyl)methylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate” is 1S/C12H24N2O2/c1-5-14-8-6-7-10 (14)9-13-11 (15)16-12 (2,3)4/h10H,5-9H2,1-4H3, (H,13,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
“tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Drug Intermediates
The compound tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate has been utilized in the synthesis of significant drug intermediates. A notable example is the efficient seven-step process designed for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester. This process is recognized for its simplicity, cost-efficiency, and environmental friendliness, highlighting its value in the pharmaceutical industry for producing intermediates crucial for drug development (Geng Min, 2010).
Enantioselective Synthesis
In another area of research, the compound has been implicated in enantioselective synthesis processes. One study described the enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate and ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate. These syntheses involved asymmetric syn- and anti-aldol reactions to set stereogenic centers, illustrating the compound's role in creating building blocks for novel protease inhibitors, which are pivotal in the development of new therapeutic agents (Arun K. Ghosh, E. L. Cárdenas, & M. Brindisi, 2017).
Metabolism Studies
The metabolism of related carbamate compounds has been extensively studied in both insects and mammals, providing insights into how these compounds are processed biologically. For instance, the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice has shown that both the tert.-butyl group and the N-methyl group undergo hydroxylation. These findings are crucial for understanding the environmental and health impacts of carbamate-based compounds (P. Douch & J. Smith, 1971).
Comparative Toxicity Studies
Comparative toxicity studies, such as those comparing butylated hydroxytoluene (BHT) and its methylcarbamate derivative, terbucarb, have provided valuable data on the toxicological profiles of carbamate derivatives. These studies contribute to our understanding of the safety and potential risks associated with the use of such compounds in various applications (Y. Nakagawa, K. Yaguchi, & T. Suzuki, 1994).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl N-[(1-ethylpyrrolidin-2-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-14-8-6-7-10(14)9-13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRMDAOAWMQXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656860 | |
Record name | tert-Butyl [(1-ethylpyrrolidin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate | |
CAS RN |
883555-07-5 | |
Record name | Carbamic acid, [(1-ethyl-2-pyrrolidinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883555-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(1-ethylpyrrolidin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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